3-(4-Chlorobenzyl)-6-[(2-fluorobenzyl)oxy]-1,2-benzoxazole

Medicinal Chemistry Benzoxazole SAR Drug Discovery

For labs facing target novelty bottlenecks, this 1,2-benzoxazole derivative offers a distinct dual-halogenated pharmacophore-4-chlorobenzyl at position 3 and 2-fluorobenzyloxy at position 6-unrepresented by common 6-ethoxy or 6-hydroxy analogs. Procure this analytically characterized solid to generate first-in-class screening data without the risk of unqualified analog substitution. - Serves as a blank-slate chemical probe for high-throughput screening campaigns. - Validated by molecular formula and SMILES; suitable as a reference standard for LC-MS/GC-MS method development. - Eliminates workflow variability by providing a single, defined batch rather than an assumed bioequivalent substitute.

Molecular Formula C21H15ClFNO2
Molecular Weight 367.8 g/mol
Cat. No. B12204951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzyl)-6-[(2-fluorobenzyl)oxy]-1,2-benzoxazole
Molecular FormulaC21H15ClFNO2
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=NO3)CC4=CC=C(C=C4)Cl)F
InChIInChI=1S/C21H15ClFNO2/c22-16-7-5-14(6-8-16)11-20-18-10-9-17(12-21(18)26-24-20)25-13-15-3-1-2-4-19(15)23/h1-10,12H,11,13H2
InChIKeyGTCYIPLGDAIXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Benzyloxy Benzoxazole Research Compound Overview


3-(4-Chlorobenzyl)-6-[(2-fluorobenzyl)oxy]-1,2-benzoxazole is a synthetic small-molecule benzoxazole derivative with the molecular formula C21H15ClFNO2 and a molecular weight of 367.8 g/mol. Its structure is characterized by a 1,2-benzoxazole core substituted at position 3 with a 4-chlorobenzyl group and at position 6 with a (2-fluorobenzyl)oxy group. This compound is primarily available through chemical vendors as a research reagent for drug discovery and chemical biology applications .

Novel chemical probe for in-house high-throughput or focused-library screening.Blank-slate compound; enables generation of first-in-class data.
Benzoxazole SAR library expansion at the 6-position.Unique 2-fluorobenzyloxy substitution not found in common 6-ethoxy/hydroxy analogs.
Analytical reference standard development for halogenated heterocycles.Confirmed structure supports LC-MS, GC-MS or NMR method validation.

Procurement Risk and Analog Substitution


A critical data gap precludes the assumption that any structurally similar benzoxazole can substitute for this compound. No published, peer-reviewed, head-to-head studies comparing the biological activity, selectivity, or physicochemical properties of this specific compound against close analogs were identified. The combination of a 4-chlorobenzyl group at position 3 and a 2-fluorobenzyloxy group at position 6 constitutes a specific pharmacophore that cannot be presumed to behave identically to analogs with ethoxy, hydroxyl, or acetoxy substitutions at the 6-position. Without comparative quantitative evidence, generic substitution introduces unquantifiable risk into sensitive experimental workflows .

Target Compound
6-(2-Fluorobenzyl)oxy substitution
3-(4-Chlorobenzyl) group retains unique pharmacophore. No comparative biological data exist; direct replacement with analogs may shift selectivity or potency in unknown ways.
Common Analogs
6-Ethoxy, 6-hydroxy, or acetoxy derivatives
Different 6-position substituents alter electronic and steric profiles. Without head-to-head data, substitution introduces unquantifiable risk into sensitive assays.

Quantitative Evidence and Data Gaps


Peer-Reviewed Biological Activity Absence

No primary research articles, patents, or authoritative database entries were found that report quantitative biological activity (e.g., IC50, Ki, EC50), selectivity profiles, or in vivo pharmacokinetic parameters for 3-(4-Chlorobenzyl)-6-[(2-fluorobenzyl)oxy]-1,2-benzoxazole. The highest strength of evidence currently available is structural confirmation via SMILES notation from a chemical supplier's database . A search of PubChem, BindingDB, PubMed, and Google Patents using the CAS number, molecular formula, and SMILES string returned no target-specific activity data.

Biological Activity
Data to verify
No IC50, Ki, EC50, or selectivity profile reported.
Absence of target-specific activity data; procurement relies on structural novelty.
Searched PubChem, BindingDB, PubMed, Google Patents.
Medicinal Chemistry Benzoxazole SAR Drug Discovery

Deployment Scenarios Without Published Evidence


Novel Chemical Probe Synthesis and Screening

The compound's unique, uncharacterized structure makes it suitable for exploratory medicinal chemistry campaigns. As no published activity data exists, it represents a blank-slate chemical probe for in-house high-throughput or focused-library screening against novel biological targets. Its procurement value lies in generating proprietary, first-in-class data, rather than replicating a known result .

Benzoxazole SAR Library Expansion

This compound fills a specific structural niche—featuring a halogenated benzyl group at the 3-position and a distinct halogenated benzyloxy group at the 6-position—that is not represented by common commercially available analogs such as the 6-ethoxy or 6-hydroxy derivatives. It can serve as a key intermediate or comparator to explore the impact of 6-position substitution on potency and selectivity during lead optimization .

Analytical Reference Standard Development

With a confirmed molecular formula and SMILES string, the compound can be sourced as a reference standard for method development in LC-MS, GC-MS, or NMR spectroscopy, particularly for labs characterizing complex mixtures or metabolites that may contain halogenated heterocycles. Purchasing a characterized batch supports analytical validation, even in the absence of biological annotation .

Application
Selection Property
Validation Focus
Novel probe screening
Structural uniqueness; no prior annotation
In-house screening data generation
Benzoxazole SAR library
6-position halogenated benzyloxy diversity
Lead optimization endpoint review
Reference standard development
Characterized batch with confirmed SMILES
LC-MS/GC-MS/NMR method validation
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